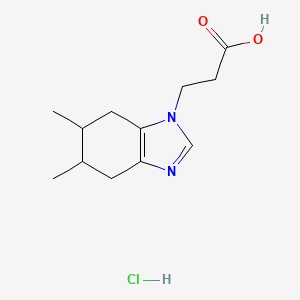

3-(5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(5,6-dimethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-8-5-10-11(6-9(8)2)14(7-13-10)4-3-12(15)16;/h7-9H,3-6H2,1-2H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBBAMUXBAYUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC1C)N(C=N2)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is a compound derived from the benzodiazole family. This compound is characterized by its unique structure, which includes a fused benzodiazole ring and a propanoic acid moiety. The biological activity of this compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Structural Characteristics

The compound features a seven-membered ring structure with nitrogen atoms at positions 1 and 3. The presence of dimethyl groups at positions 5 and 6 may influence its biological properties. The molecular formula for this compound is , and it has a molecular weight of approximately 248.72 g/mol.

The exact mechanism of action for this compound remains largely unexplored. However, it is believed to interact with specific enzymes and receptors within biological systems. This interaction can modulate enzyme activity and influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds within the benzodiazole class exhibit various biological activities including:

- Anticonvulsant Effects : Some benzodiazoles are known for their ability to reduce seizure activity.

- Anxiolytic Properties : These compounds may help alleviate anxiety symptoms.

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain pathogens.

- Anticancer Potential : The unique structure may allow for interactions with cancer cell pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Biological Activities |

|---|---|---|

| 5-Methylbenzodiazepine | Benzodiazepine | Anxiolytic, anticonvulsant |

| 2-Methylbenzothiazole | Benzothiazole | Antimicrobial, anticancer |

| 4-Hydroxybenzimidazole | Benzimidazole | Antioxidant properties |

This table illustrates the diversity of biological activities exhibited by related compounds within the same chemical class.

Synthesis and Development

The synthesis of this compound typically involves cyclization reactions starting from o-phenylenediamine and appropriate aldehydes or ketones under acidic conditions. Ongoing research aims to optimize synthesis methods for improved yield and purity.

Q & A

Q. What are the optimal synthetic routes for 3-(5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride?

Methodological Answer: The synthesis of this compound can be optimized using statistical experimental design (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs or Plackett-Burman matrices can identify critical parameters (e.g., temperature, solvent polarity, reaction time) that influence yield . Orthogonal array testing may reduce the number of experiments while accounting for interactions between variables. Post-synthesis, column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) are standard purification methods .

Q. How can researchers characterize the compound’s structural and thermal stability?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm regiochemistry and hydrogen bonding in the benzodiazol ring .

- X-ray crystallography to resolve stereochemical ambiguities in the tetrahydrobenzodiazol core.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds and polymorphic stability under varying humidity .

Q. What experimental strategies assess solubility and pH-dependent stability?

Methodological Answer:

- High-throughput solubility screening in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy or HPLC quantification .

- Kinetic solubility studies under simulated physiological conditions (e.g., PBS buffer, 37°C) to model in vivo behavior.

- Dynamic light scattering (DLS) to monitor aggregation tendencies in aqueous media .

Advanced Research Questions

Q. How can computational modeling resolve reaction mechanisms for benzodiazol ring formation?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map energy barriers and intermediates in the cyclization step. Transition state analysis identifies rate-limiting steps, while solvent effects are modeled using polarizable continuum models (PCM) . Experimental validation via isotopic labeling (e.g., ¹⁵N) confirms computational predictions .

Q. What methodologies establish structure-activity relationships (SAR) for pharmacological potential?

Methodological Answer:

- Molecular docking (AutoDock Vina) against target proteins (e.g., kinases, GPCRs) to predict binding affinities.

- Pharmacophore modeling (MOE, Schrödinger) identifies critical functional groups (e.g., propanoic acid moiety) for activity .

- In vitro assays (e.g., enzyme inhibition, cell viability) paired with multivariate regression analysis correlate structural modifications (e.g., methyl group positioning) with bioactivity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Multi-nuclear NMR validation : ¹H-¹⁵N HMBC clarifies ambiguous couplings in the benzodiazol ring.

- Cross-validation with mass spectrometry (HRMS) to confirm molecular ion fragmentation patterns.

- Synchrotron X-ray diffraction resolves crystal packing effects that may distort NMR-derived geometries .

Q. What advanced strategies predict in vivo toxicity and metabolic pathways?

Methodological Answer:

- In silico toxicology : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and CYP450 interactions.

- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-QTOF-MS/MS.

- Molecular dynamics simulations (GROMACS) model metabolite-enzyme binding dynamics .

Q. How can membrane separation technologies improve purity during scale-up?

Methodological Answer:

- Nanofiltration membranes (MWCO 200–300 Da) remove low-molecular-weight impurities (e.g., unreacted precursors).

- Countercurrent chromatography (CCC) with biphasic solvent systems (hexane/ethyl acetate/methanol/water) achieves high-resolution separation of diastereomers .

Q. What experimental designs study degradation pathways under oxidative stress?

Methodological Answer:

- Forced degradation studies : Expose the compound to H₂O₂ (3–30%) and monitor via HPLC-DAD.

- LC-MS/MS identifies degradation products (e.g., N-oxide derivatives).

- Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf-life .

Q. How can synergistic effects with co-administered drugs be systematically evaluated?

Methodological Answer:

- Isobolographic analysis quantifies synergy in combinatorial assays (e.g., antimicrobial or anticancer studies).

- Transcriptomic profiling (RNA-seq) identifies pathways modulated by the compound-drug combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.